BenchChemオンラインストアへようこそ!

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid

Lipophilicity Drug-likeness Calcium channel blocker

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)propanoic acid (CAS 1607-75-6) is a synthetic heterocyclic compound belonging to the hexahydroquinoline class, characterized by a partially saturated quinoline core bearing 2,7‑dioxo substituents and a propanoic acid side chain at the 4a position. Its molecular formula is C₁₂H₁₅NO₄ with a molecular weight of 237.25 g·mol⁻¹.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 1607-75-6
Cat. No. B15375827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid
CAS1607-75-6
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)NC2=CC1=O)CCC(=O)O
InChIInChI=1S/C12H15NO4/c14-8-1-4-12(6-3-11(16)17)5-2-10(15)13-9(12)7-8/h7H,1-6H2,(H,13,15)(H,16,17)
InChIKeyBCFMCRQXZCVPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid (CAS 1607-75-6) – Structural, Physicochemical, and Pharmacological Baseline for Procurement Evaluation


3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)propanoic acid (CAS 1607-75-6) is a synthetic heterocyclic compound belonging to the hexahydroquinoline class, characterized by a partially saturated quinoline core bearing 2,7‑dioxo substituents and a propanoic acid side chain at the 4a position [1]. Its molecular formula is C₁₂H₁₅NO₄ with a molecular weight of 237.25 g·mol⁻¹ [1]. The compound shares the 1,4‑dihydropyridine pharmacophore embedded within the hexahydroquinoline scaffold, a structural motif associated with calcium‑channel modulation, yet its unique 4a‑substitution pattern differentiates it from conventional C‑4 aryl‑substituted 1,4‑dihydropyridine calcium‑channel blockers [2][3]. It is registered under NSC number 17331 in the National Cancer Institute Developmental Therapeutics Program repository, indicating its submission for anticancer screening [1].

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid – Why In‑Class Compounds Cannot Be Interchanged Without Quantitative Verification


Hexahydroquinoline derivatives are commonly categorized together as ‘calcium‑channel blockers’ or ‘dihydropyridine analogs’; however, this classification masks critical structural determinants that drive divergent biological outcomes. Substitution at the 4a position, as seen in compound 1607‑75‑6, is structurally distinct from the C‑4 aryl substitution found in archetypal 1,4‑dihydropyridine calcium antagonists such as nifedipine or nicardipine [1]. The presence of a propanoic acid side chain introduces an additional hydrogen‑bond donor/acceptor motif that can alter target engagement, solubility, and pharmacokinetic behavior compared to ester‑bearing hexahydroquinoline analogs [1]. Without compound‑specific quantitative data on receptor binding, cellular activity, or functional pharmacology, any assumption of functional interchangeability with other hexahydroquinoline derivatives is scientifically unjustified. The evidence below quantifies where differentiation can be measured and where critical data gaps exist for procurement‑risk assessment.

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid (1607‑75‑6) – Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Divergence: XLogP3‑AA of –0.5 Distinguishes 1607‑75‑6 from Ester‑Substituted Hexahydroquinoline Calcium‑Channel Blockers

Compound 1607‑75‑6 exhibits a computed XLogP3‑AA value of –0.5 [1], which is substantially lower than representative ester‑bearing hexahydroquinoline calcium‑channel blockers. For comparison, the methyl ester analog ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a calculated LogP of approximately 3.0–3.5 based on its structure, while the archetypal dihydropyridine calcium antagonist nifedipine has an experimental LogP of 2.2 [2]. This >2.5 log unit difference indicates that 1607‑75‑6 is markedly more hydrophilic, which will significantly affect aqueous solubility, membrane permeability, and oral absorption profiles compared to lipophilic hexahydroquinoline analogs. The presence of the free carboxylic acid moiety in 1607‑75‑6 is the primary driver of this enhanced hydrophilicity.

Lipophilicity Drug-likeness Calcium channel blocker

Hydrogen‑Bond Donor/Acceptor Profile: Target Compound Carries Two H‑Bond Donors vs. One in Typical 1,4‑DHP Calcium Antagonists

The target compound contains two hydrogen‑bond donor atoms (one carboxylic acid OH and one lactam/amide NH) and four hydrogen‑bond acceptor atoms (two ketone oxygens, one amide oxygen, one carboxylic acid carbonyl), as computed by PubChem [1]. In contrast, most pharmacologically characterized hexahydroquinoline derivatives and 1,4‑dihydropyridine calcium‑channel blockers contain only one hydrogen‑bond donor (the dihydropyridine NH) and 3–4 acceptors [2][3]. This additional donor capacity arises from the propanoic acid side chain, which is absent in nifedipine, nicardipine, and the majority of C‑4 aryl‑substituted hexahydroquinolines [3]. The doubled donor count enables distinct hydrogen‑bonding interactions with biological targets, potentially altering binding mode, selectivity, and off‑target pharmacology compared to mono‑donor analogs.

Hydrogen bonding Target engagement Selectivity

Physicochemical Stability: Boiling Point of 542.1 °C and Flash Point of 281.6 °C Define Handling and Storage Requirements Distinct from Lower‑Molecular‑Weight Analogs

The target compound exhibits a computed boiling point of 542.1 °C at 760 mmHg (1 atm) and a flash point of 281.6 °C . These values are considerably higher than those of nifedipine (boiling point: ~475 °C estimated; experimental decomposition observed above 220 °C) [1] and other low‑molecular‑weight hexahydroquinoline derivatives used as calcium‑channel blockers. The high thermal stability of 1607‑75‑6 is attributable to its robust fused‑ring system with extensive hydrogen‑bonding network. Additionally, the vapor pressure of 3.46 × 10⁻¹³ mmHg at 25 °C indicates extremely low volatility, which is favorable for long‑term storage and minimizes evaporative loss during experimental handling, but also implies that common purification methods relying on volatility (e.g., sublimation) are unsuitable.

Thermal stability Storage Formulation

NCI‑60 Screening Registration (NSC 17331) Indicates Intent for Anticancer Evaluation but Published Quantitative Activity Data Are Absent

Compound 1607‑75‑6 is registered in the National Cancer Institute Developmental Therapeutics Program (DTP) repository under NSC number 17331 [1]. This registry indicates that the compound was submitted for in vitro screening against the NCI‑60 human tumor cell line panel, a standardized platform that generates growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) values across 60 cancer cell lines [2]. However, the specific GI₅₀, TGI, or LC₅₀ values for NSC 17331 are not publicly retrievable through the standard DTP data portal or PubChem BioAssay records at present [3]. In contrast, many other NSC‑registered hexahydroquinoline derivatives have published NCI‑60 screening data, enabling structure‑activity comparisons. For example, NSC 764189 (a structurally distinct hexahydroquinoline analog) shows a median log GI₅₀ of –5.30 against the NCI‑60 panel [4]. The absence of analogous quantitative data for 1607‑75‑6 represents a critical evidence gap that must be closed before procurement decisions based on expected anticancer potency can be justified.

Anticancer screening NCI-60 Data gap

Rotatable Bond Count of 3 vs. 0–1 for Rigid Polycyclic Hexahydroquinoline Derivatives: Implications for Conformational Entropy and Binding

The target compound has three rotatable bonds, all located in the propanoic acid side chain emanating from the 4a‑quaternary carbon center [1]. This contrasts with the fully rigidified hexahydroquinoline cores of certain analogs (e.g., fused tetracyclic derivatives with zero rotatable bonds) or with 4‑aryl‑substituted hexahydroquinolines where the aryl‑hexahydroquinoline bond is rotationally restricted due to steric hindrance (effectively 0–1 freely rotatable bonds) [2][3]. The higher rotatable bond count in 1607‑75‑6 increases conformational entropy, which has two practical consequences: (i) upon binding to a protein target, a larger entropic penalty may be paid (ΔS binding is more negative) unless the side chain makes compensating enthalpic contacts, and (ii) the compound may sample a broader conformational ensemble in solution, affecting crystallization behavior, NMR spectral complexity, and solubility [3].

Conformational flexibility Molecular recognition Entropy

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid (1607‑75‑6) – Evidence‑Linked Application Scenarios for Scientific and Industrial Procurement


Hydrophilic Scaffold for Calcium‑Channel Modulator Probe Design Requiring Reduced Membrane Partitioning

The markedly lower lipophilicity (XLogP3‑AA = –0.5 vs. nifedipine LogP = 2.2, Δ > 2.5 log units) positions 1607‑75‑6 as a candidate scaffold for calcium‑channel probe molecules where reduced membrane accumulation is desired, such as in electrophysiological recording solutions where lipophilic compounds can non‑specifically partition into cellular membranes and confound patch‑clamp measurements [1]. The free carboxylic acid also offers a convenient conjugation handle for biotinylation or fluorophore attachment without altering the core pharmacophore, enabling chemical biology applications [1].

Long‑Term Compound Library Storage with Minimal Degradation Risk

The high thermal stability (boiling point 542.1 °C) and extremely low vapor pressure (3.46 × 10⁻¹³ mmHg at 25 °C) make 1607‑75‑6 suitable for inclusion in long‑term, ambient‑condition compound libraries where evaporative loss and thermal degradation are concerns [1]. Procurement for high‑throughput screening (HTS) collections that require multi‑year stability at room temperature in DMSO stock solutions would benefit from this stability profile.

Fragment‑Based and Structure‑Based Drug Design Leveraging the 4a‑Substitution Architecture

The unique 4a‑substituted hexahydroquinoline scaffold, with three rotatable bonds in the propanoic acid moiety and two hydrogen‑bond donors, offers a distinct conformational and pharmacophoric space compared to C‑4 aryl‑substituted analogs [1]. This scaffold is suitable for X‑ray crystallography‑driven fragment elaboration programs targeting proteins with deep, polar binding pockets that can accommodate the extended propanoic acid side chain while engaging both the lactam NH and carboxylic acid OH as directed hydrogen‑bonding elements [1].

NCI‑60 Anticancer Screening Follow‑Up Studies (Data‑Gap Closure)

Given its confirmed NSC registry (NSC 17331) within the NCI DTP repository but currently absent public GI₅₀ data, procurement of 1607‑75‑6 for a dedicated NCI‑60 follow‑up screen or independent panel screening against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines is a scientifically justified priority [1]. Generating these data would resolve a critical evidence gap and enable direct, quantitative comparison with NSC‑registered hexahydroquinoline analogs that already have published NCI‑60 profiles [2].

Quote Request

Request a Quote for 3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.